4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the class of azo compounds and pyrazolones It is characterized by the presence of a diazenyl group (-N=N-) attached to a chlorophenyl ring, and a pyrazolone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-chloroaniline. This involves treating 3-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or catalytic hydrogenation.
Substitution: The chlorophenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Na2S2O4 in aqueous medium or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent.
Materials Science: The compound is used in the development of organic dyes and pigments due to its azo group, which imparts vivid colors.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
DNA Interaction: It may intercalate with DNA, affecting replication and transcription processes, which could explain its antimicrobial and antiviral activities.
Radical Scavenging: The compound may act as a radical scavenger, neutralizing reactive oxygen species (ROS) and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-((3-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-((3-Methylphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential biological activities compared to its analogs with different substituents.
Properties
CAS No. |
15953-87-4 |
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Molecular Formula |
C16H13ClN4O |
Molecular Weight |
312.75 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(19-18-13-7-5-6-12(17)10-13)16(22)21(20-11)14-8-3-2-4-9-14/h2-10,15H,1H3 |
InChI Key |
HTFLYSCICSWITG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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